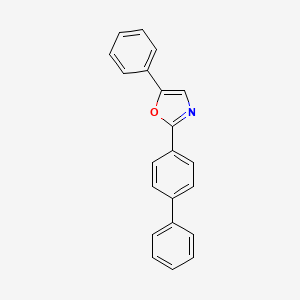

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

Description

Overview of 1,3-Oxazole Heterocyclic Systems

The 1,3-oxazole is a five-membered heterocyclic aromatic compound containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively. thepharmajournal.comchemmethod.comnih.gov This arrangement of heteroatoms within the azole family imparts a unique set of chemical and physical properties. thepharmajournal.com The oxazole (B20620) ring is a planar, unsaturated system that exhibits aromatic character, though it is less aromatic than its sulfur-containing analog, thiazole. numberanalytics.comwikipedia.org Oxazoles are weakly basic compounds. thepharmajournal.comwikipedia.org

The structure of the oxazole ring allows for substitution at the 2, 4, and 5 positions, leading to a vast array of derivatives. thepharmajournal.com These substituted oxazoles are of significant interest because their properties can be finely tuned by the nature of the substituent groups. tandfonline.com The five-membered ring with its nitrogen and oxygen atoms can readily engage in various non-covalent interactions with enzymes and receptors in biological systems, making oxazole derivatives a valuable scaffold in medicinal chemistry. tandfonline.comtandfonline.com Furthermore, their electronic and photophysical properties make them useful in materials science. thepharmajournal.comresearchgate.net

Historical Context and Evolution of Oxazole Research

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. numberanalytics.comtandfonline.com The first synthesis of an oxazole derivative, 2-methyl oxazole, was accomplished in 1876, but the chemistry of oxazole truly began to be established later. tandfonline.comresearchgate.net A significant milestone was the Robinson-Gabriel synthesis, first described in 1917, which involves the cyclodehydration of 2-acylaminoketones and remains a classic method for preparing these heterocycles. numberanalytics.comwikipedia.org

Initially, research was foundational, focusing on synthesis and basic reactivity. A major impetus for expanded research came during the World War I era with the discovery of penicillin, which, although not containing an oxazole ring itself, spurred broader interest in heterocyclic compounds with biological activity. tandfonline.com Over the decades, research has evolved significantly, with the development of numerous synthetic methodologies like the Van Leusen, Fischer, and Bredereck syntheses. tandfonline.comresearchgate.netnih.gov Modern research has shifted towards exploring the diverse functional applications of oxazole derivatives in fields such as pharmaceuticals, agrochemicals, and materials science, driven by their wide range of biological activities and unique photophysical properties. nih.govnumberanalytics.comnumberanalytics.com

Rationale for Investigating 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

The specific compound this compound, commonly known by the acronym POPOP, is a subject of academic and practical interest primarily due to its exceptional photophysical properties. POPOP is a highly fluorescent organic compound, known for its use as a wavelength shifter and scintillator. Its structure, featuring an extended π-conjugated system of phenyl and oxazole rings, is key to its functionality.

The rationale for its investigation stems from several key areas:

Organic Scintillators: POPOP is widely used as a secondary scintillator or wavelength shifter in liquid scintillation counting and for plastic scintillators. It absorbs the primary fluorescence from a solvent or primary scintillator (like PPO, 2,5-diphenyloxazole) and re-emits it at a longer wavelength, which is more efficiently detected by photomultiplier tubes.

Dye Lasers: The compound's high fluorescence quantum yield and photostability make it a suitable gain medium for dye lasers. researchgate.net Research has explored its use in energy transfer dye laser (ETDL) systems. researchgate.net

Materials Science: The photoluminescent properties of POPOP and similar diaryl oxazoles are of interest for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnumberanalytics.com

Fundamental Photophysics: POPOP serves as a model compound for studying multiphoton absorption and subsequent luminescence, as well as energy transfer mechanisms in multi-chromophore systems. researchgate.net Investigations into its spectral and temporal properties under multiphoton excitation contribute to a deeper understanding of nonlinear optical phenomena in organic molecules. researchgate.net

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound (POPOP) is focused and quantitative, aiming to characterize its behavior and optimize its applications. The primary objectives include:

Characterization of Spectroscopic and Photophysical Properties: A central goal is to precisely measure its linear and nonlinear optical properties. This includes studying its absorption and luminescence spectra, fluorescence quantum yields, and decay times. researchgate.net Research has specifically investigated its two-photon excited luminescence to evaluate its efficiency and compare it with other processes like Raman scattering. researchgate.net

Understanding Environmental Effects (Solvatochromism): Studies aim to understand how the compound's photophysical properties are influenced by its environment. For instance, research has demonstrated that POPOP is highly photostable in polar solvents but can undergo photodecomposition in certain chlorinated solvents. researchgate.net The formation of solvated crystals with different luminescence properties has also been a subject of study. researchgate.net

Structural and Crystallographic Analysis: A key objective is to determine the precise three-dimensional structure of the molecule. Crystallization studies have been conducted to understand its solid-state packing and the influence of solvent molecules on the crystal structure. researchgate.net For example, it has been shown to crystallize in both pure and solvated forms, with the molecular conformation being centrosymmetric. researchgate.net

Synthesis and Derivatization: While POPOP is commercially available, research into novel and efficient synthetic routes for diaryl oxazoles continues. organic-chemistry.orgresearchgate.net Furthermore, the synthesis of derivatives, such as those with fluorine substitutions, is pursued to modulate properties like fluorescence and steric hindrance for potential applications as fluorescent probes and chemosensors. nih.govresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGVWYIZAUHBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234393 | |

| Record name | 2-(Biphenyl-4-yl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852-37-9 | |

| Record name | 2-(4-Biphenylyl)-5-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Biphenyl)-5-phenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Biphenyl-4-yl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(biphenyl-4-yl)-5-phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Biphenyl)-5-phenyloxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5HT3RX97E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Phenyl 2 4 Phenylphenyl 1,3 Oxazole and Analogues

Classical Approaches to 1,3-Oxazole Ring Formation

Traditional methods for constructing the 1,3-oxazole ring have been foundational in organic synthesis. These routes typically involve the formation of the core heterocyclic structure from acyclic precursors through cyclization and dehydration or cycloaddition reactions.

Dehydration Methods

Dehydration reactions are a cornerstone of classical oxazole (B20620) synthesis, where a key cyclization is followed by the elimination of a water molecule to form the aromatic oxazole ring.

One of the most notable methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com This reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentachloride, phosphoryl chloride, or polyphosphoric acid. pharmaguideline.comprezi.com While historically significant, the yields can sometimes be low depending on the specific dehydrating agent used. ijpsonline.comijpsonline.com

Another classic approach is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. wikipedia.org This method produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. prezi.comwikipedia.org The reaction proceeds through a dehydration mechanism under generally mild conditions. wikipedia.org While typically employed for aromatic substrates, some aliphatic examples have also been reported. wikipedia.org

Table 1: Classical Dehydration Methods for Oxazole Synthesis

| Synthesis Name | Starting Materials | Reagents | Product Type |

|---|---|---|---|

| Robinson-Gabriel | α-Acylamino ketone | H₂SO₄, PCl₅, POCl₃, Polyphosphoric Acid pharmaguideline.comprezi.com | 2,5-Disubstituted oxazole pharmaguideline.com |

| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl wikipedia.org | 2,5-Disubstituted oxazole wikipedia.org |

Cycloaddition Reactions

Cycloaddition reactions offer an alternative pathway to the oxazole ring, forming the heterocyclic system through the concerted or stepwise combination of molecular fragments.

The Diels-Alder reaction is a powerful tool in which the oxazole ring can act as a diene, particularly when substituted with electron-donating groups, reacting with various dienophiles like alkenes and alkynes. pharmaguideline.comwikipedia.org This cycloaddition typically forms a bicyclic intermediate which can then be converted into other heterocyclic systems, such as pyridines. wikipedia.orgthieme-connect.com

The van Leusen oxazole synthesis is another key method, proceeding via a [3+2] cycloaddition mechanism. nih.gov In this one-pot reaction, an aldehyde reacts with tosylmethyl isocyanide (TosMIC) under basic conditions to yield a 5-substituted oxazole. ijpsonline.comnih.gov The reaction mechanism involves the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to form the final oxazole product. nih.gov

Modern Advancements in the Synthesis of Substituted 1,3-Oxazoles

Contemporary synthetic chemistry has introduced a variety of more efficient, selective, and sustainable methods for the preparation of substituted oxazoles, moving beyond the classical approaches.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and oxazoles are no exception. These methods offer high efficiency and selectivity under mild reaction conditions. researchgate.net

Palladium-catalyzed reactions , such as the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, are widely used to introduce aryl or alkyl substituents onto a pre-formed oxazole ring. organic-chemistry.orgresearchgate.net These methods allow for the regioselective arylation at either the C2 or C5 position of the oxazole, depending on the specific ligands and reaction conditions employed. organic-chemistry.org

Copper-catalyzed reactions have been developed for the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org Copper catalysis is also effective in oxidative annulation reactions to form triarylated oxazoles. organic-chemistry.org

Gold-catalyzed synthesis often involves the reaction of terminal alkynes with nitriles in the presence of an oxidant, representing a [2+2+1] annulation to form 2,5-disubstituted oxazoles. researchgate.netorganic-chemistry.org

Other metals like ruthenium , manganese , and iridium have also been employed in catalytic cycles for oxazole synthesis, often involving cyclization or dehydrogenation steps. researchgate.nettandfonline.com

Table 2: Examples of Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Reaction Type | Starting Materials Example | Result |

|---|---|---|---|

| Palladium | Direct Arylation | Oxazole, Aryl halides organic-chemistry.org | Regioselective C2 or C5 arylation organic-chemistry.org |

| Copper | Annulation | Arylacetylenes, α-Amino acids organic-chemistry.org | 2,5-Disubstituted oxazoles organic-chemistry.org |

| Gold | [2+2+1] Annulation | Terminal alkyne, Nitrile, Oxidant organic-chemistry.org | 2,5-Disubstituted oxazoles organic-chemistry.org |

| Manganese | Dehydrogenation | Ester, Amino alcohol researchgate.net | Regioselective oxazole synthesis researchgate.net |

Metal-Free and Organocatalytic Strategies

To avoid the cost and potential toxicity of heavy metals, a range of metal-free and organocatalytic synthetic routes have been developed. tandfonline.com

Iodine-mediated reactions are a prominent class of metal-free synthesis. tandfonline.com For instance, an iodine-catalyzed tandem oxidative cyclization can produce 2,5-disubstituted oxazoles from aromatic aldehydes. organic-chemistry.org Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), can mediate the intramolecular cyclization of enamides to form a variety of functionalized oxazoles. organic-chemistry.orgnsf.gov These reactions are often characterized by mild conditions and good functional group tolerance. organic-chemistry.org

Organocatalysis, the use of small organic molecules to catalyze reactions, has also been applied to oxazole synthesis. For example, trifluoromethanesulfonic acid can catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. organic-chemistry.org Asymmetric synthesis of related oxazolidines has been achieved using organocatalysts, highlighting the potential for enantioselective control in these systems. acs.org

Green Chemistry Principles in Oxazole Synthesis

In line with the growing demand for sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of oxazoles. ijpsonline.comijpsonline.com These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. ijpsonline.comijpsonline.com

Key green synthetic approaches include:

Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields in classical reactions like the van Leusen synthesis. ijpsonline.comnih.gov

Ultrasound irradiation : Sonication provides an alternative energy source that can promote reactions and enhance efficiency. ijpsonline.com

Use of alternative solvents : The replacement of volatile organic solvents with greener alternatives like ionic liquids or even water has been explored. ijpsonline.comnih.gov For example, a modified van Leusen reaction can be performed in an aqueous-alcoholic medium. nih.gov

Electrochemical synthesis : Electrochemical methods offer a sustainable way to conduct oxidative cyclizations without the need for chemical oxidants. rsc.orgrsc.org For instance, oxazoles can be synthesized via an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org These methods often feature high atom economy and are performed under mild conditions. rsc.org

Targeted Synthesis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

The creation of the this compound structure, a member of the 2,5-diaryloxazole family, can be achieved through several synthetic pathways. These methods primarily involve the formation of the oxazole ring from acyclic precursors. The most common and effective strategies include the Robinson-Gabriel synthesis and various metal-catalyzed oxidative cyclization reactions.

Precursor Selection and Optimization

Another viable set of precursors involves the reaction of an α-haloketone with an amide. In this case, 2-bromo-1-phenylethanone can be reacted with [1,1'-biphenyl]-4-carboxamide.

More recent methodologies involve metal-catalyzed reactions. For instance, a rhodium-catalyzed annulation of a 1,2,3-triazole with an aldehyde can produce 2,5-diaryloxazoles in good to excellent yields. nih.gov For the target molecule, this would involve a reaction between a 4-phenyl-substituted 1,2,3-triazole and 4-phenylbenzaldehyde.

The following table summarizes the key precursors for the different synthetic routes:

| Synthetic Route | Precursor 1 | Precursor 2 |

| Robinson-Gabriel Synthesis | N-(2-oxo-2-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | - |

| From α-haloketone and amide | 2-bromo-1-phenylethanone | [1,1'-biphenyl]-4-carboxamide |

| Rhodium-catalyzed Annulation | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 4-phenylbenzaldehyde |

| Oxidative Cyclization | 2-amino-1-phenylethanone | 4-phenylbenzaldehyde |

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. The specific conditions vary depending on the chosen synthetic route.

In the Robinson-Gabriel synthesis , the critical step is the cyclodehydration of the N-(2-oxo-2-phenylethyl)-[1,1'-biphenyl]-4-carboxamide precursor. This is typically achieved using a strong dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄). The reaction is generally heated to ensure complete cyclization. The yield of this type of reaction is often moderate to good. For similar 2,5-diaryloxazoles, yields have been reported in the range of 60-80%.

For metal-catalyzed reactions , such as the rhodium-catalyzed annulation of a triazole and an aldehyde, temperature is a key parameter. Studies on similar systems have shown that increasing the reaction temperature can significantly improve the yield. rsc.org For example, in one study, increasing the temperature from 80 °C to 120 °C resulted in a substantial increase in product yield. rsc.org The choice of solvent is also critical, with chlorinated solvents like dichloroethane (DCE) or chloroform (B151607) (CHCl₃) often proving effective. rsc.org

Oxidative cyclization reactions, for instance, between 2-amino-1-phenylethanone and 4-phenylbenzaldehyde, often employ an oxidizing agent and a catalyst. A study on a similar synthesis of 5-(biphenyl-4-yl)-2-methyl-4-phenyloxazole utilized a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with silver carbonate (Ag₂CO₃) as the oxidant in 2,2,2-trifluoroethanol (B45653) (TFE) at 100 °C, achieving a yield of 60%. rsc.org

The table below outlines typical reaction conditions for the synthesis of related 2,5-diaryloxazoles, which can be adapted for the target compound.

| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield (for related compounds) |

| Robinson-Gabriel | POCl₃ or H₂SO₄ | - | Reflux | 60-80% |

| Rhodium-catalyzed Annulation | Rh₂(OAc)₄ | Dichloroethane | 120 | up to 88% rsc.org |

| Palladium-catalyzed Oxidative Cyclization | Pd(OAc)₂, Ag₂CO₃ | TFE | 100 | 60% rsc.org |

Isolation and Purification Techniques

Following the completion of the reaction, the crude this compound must be isolated and purified to remove any unreacted starting materials, byproducts, and residual catalyst. The standard protocol for purifying 2,5-diaryloxazoles involves a combination of extraction, column chromatography, and recrystallization.

Initially, the reaction mixture is typically subjected to an aqueous workup to remove water-soluble impurities. The crude product is then extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate. After drying and removal of the solvent under reduced pressure, the resulting solid or oil is purified.

Column chromatography is a widely used technique for the purification of oxazole derivatives. beilstein-journals.org Silica gel is the most common stationary phase. orgchemboulder.com The choice of eluent (mobile phase) is critical for effective separation. A gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is often employed. beilstein-journals.orgorgchemboulder.com For 2,5-diaryloxazoles, mixtures of hexane and ethyl acetate are very common. rsc.orgbeilstein-journals.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization is the final step to obtain a highly pure, crystalline product. The choice of solvent is crucial and is determined by the solubility of the compound. For a closely related compound, 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, hexane was used for crystallization. nih.gov For other diaryloxazoles, solvents like ethanol (B145695) or mixtures of solvents such as ethyl acetate/hexane are used. The melting point of 2-(4-Biphenyl)-5-phenyloxazole is reported to be in the range of 115-119 °C. sigmaaldrich.com

A specific reverse-phase HPLC method has also been described for the analysis of 2-(biphenyl-4-yl)-5-phenyloxazole, using acetonitrile (B52724) and water with a phosphoric acid modifier as the mobile phase. sielc.com

Advanced Spectroscopic and Structural Elucidation of 5 Phenyl 2 4 Phenylphenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole, a complete NMR analysis would provide unambiguous evidence of its connectivity and structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would reveal the chemical environment of all protons in the molecule. The spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the monosubstituted phenyl ring at position 5, the para-disubstituted biphenyl (B1667301) moiety at position 2, and the lone proton on the oxazole (B20620) ring would all resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each group, and the coupling patterns (e.g., doublets, triplets, multiplets) would indicate the adjacency of protons, helping to confirm the substitution patterns of the aromatic rings.

While specific experimental ¹H NMR data for this compound is not publicly available in the searched literature, a predicted spectrum would form the basis for its structural confirmation upon synthesis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal would be expected for each unique carbon atom. The spectrum would feature signals for the carbons of the two phenyl rings, the biphenyl system, and the two carbons of the oxazole ring (C2, C4, and C5). The chemical shifts of the oxazole carbons are particularly diagnostic for the ring structure. The quaternary carbons, including those at the points of substitution on the rings, would also be identifiable.

Detailed experimental ¹³C NMR peak values for this specific compound are not available in the surveyed literature, but would be essential for its full characterization. guidechem.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming which protons are adjacent to each other within the phenyl and biphenyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms. This would link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity between the phenyl ring and the oxazole ring (at C5), and between the biphenyl group and the oxazole ring (at C2).

Specific 2D NMR experimental data for this compound is not present in the available literature.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated exact mass for the proposed formula, C₂₁H₁₅NO (297.1154), to unambiguously confirm its composition. While HRMS data for numerous related oxazole structures have been published, specific data for the title compound could not be located in the searched results. rsc.orgbeilstein-journals.org

Fragmentation Pattern Analysis

In addition to the molecular ion peak, the mass spectrum shows fragment ions resulting from the decomposition of the molecule in the mass spectrometer. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to stable fragments. Potential fragmentation pathways could include the cleavage of the phenyl or biphenyl groups, or the opening of the oxazole ring. Analysis of these fragments provides corroborating evidence for the compound's structure. For instance, the presence of ions corresponding to the biphenyl cation ([C₁₂H₉]⁺) and the benzoyl cation ([C₇H₅O]⁺) or related fragments would support the proposed structure.

A detailed analysis of the mass fragmentation pattern for this compound has not been reported in the available scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy provides deep insights into the molecular structure, bonding, and functional groups present in this compound. By analyzing the interaction of infrared radiation and inelastically scattered light with the molecule, a detailed vibrational profile can be established.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the fundamental vibrational modes of its constituent functional groups. The molecule is composed of phenyl rings and an oxazole ring, and its FT-IR spectrum reflects the vibrations associated with these structures.

The high-frequency region of the spectrum is dominated by C-H stretching vibrations of the aromatic rings. The C=C and C=N stretching vibrations within the phenyl and oxazole rings, respectively, give rise to a series of sharp, strong bands in the 1400-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring and various in-plane and out-of-plane bending vibrations of the C-H bonds appear in the fingerprint region (below 1400 cm⁻¹), providing a unique spectral signature for the molecule.

Table 1: Characteristic FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H stretching |

| 1610 - 1580 | C=C aromatic ring stretching |

| 1550 - 1500 | C=N stretching (oxazole ring) |

| 1490 - 1450 | Aromatic skeletal vibrations |

| 1250 - 1200 | Asymmetric C-O-C stretching (oxazole ring) |

| 1100 - 1000 | Aromatic C-H in-plane bending |

Note: The exact peak positions can vary based on the sample phase (solid or solution) and the measurement technique.

Raman spectroscopy, being complementary to FT-IR, reveals additional details about the vibrational modes of this compound. The Raman spectrum is particularly sensitive to the vibrations of the non-polar, symmetric bonds that are characteristic of the molecule's aromatic framework. sigmaaldrich.com

Strong Raman signals are typically observed for the stretching modes of the benzene (B151609) rings and the central biphenyl linkage. The symmetric "breathing" modes of the phenyl rings give rise to intense and sharp peaks. The oxazole ring vibrations are also present, though they may be weaker in comparison to the highly polarizable phenyl groups. The analysis of Raman spectra can provide information on the conformational state of the molecule, as the relative intensities of certain bands can be sensitive to the dihedral angle between the phenyl rings. sigmaaldrich.com

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1614 | Aromatic C=C stretching (characteristic intense peak) |

| ~1595 | Phenyl ring stretching |

| ~1280 | Inter-ring C-C stretching |

Note: Data is interpreted from spectra of POPOP. sigmaaldrich.comtcichemicals.com The exact peak positions and relative intensities may vary.

Electronic Absorption and Emission Spectroscopy

The electronic transitions and subsequent emission properties of this compound are central to its function as a luminophore. UV-Vis and photoluminescence spectroscopies are the primary tools for characterizing these properties.

The UV-Vis absorption spectrum of this compound dissolved in a non-polar solvent like cyclohexane (B81311) exhibits a strong, broad absorption band in the ultraviolet region. photochemcad.com This absorption is primarily attributed to π→π* electronic transitions within the extensive conjugated system formed by the phenyl and oxazole rings. The high molar extinction coefficient indicates a high probability for this transition, which is characteristic of efficient absorbing chromophores. sigmaaldrich.comnih.gov In some cases, weaker n→π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms of the oxazole ring may be observed, though they are often obscured by the much stronger π→π* band. chembk.com The position of the absorption maximum can be influenced by solvent polarity, with more polar solvents potentially causing a shift in the peak wavelength (solvatochromism).

Table 3: UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| Absorption Maximum (λ_max) | ~356 - 359 nm | Cyclohexane |

| Molar Extinction Coefficient (ε) | ~47,000 M⁻¹cm⁻¹ at λ_max | Cyclohexane |

Source: Data compiled from multiple sources. photochemcad.comsigmaaldrich.com

Following excitation by UV light, this compound exhibits intense fluorescence in the violet-blue region of the visible spectrum. This emission results from the radiative decay of the molecule from its first excited singlet state (S₁) back to the ground state (S₀). The compound is known for its high fluorescence quantum yield, meaning that a large fraction of the absorbed photons are re-emitted as light, making it a highly efficient fluorophore. photochemcad.comnih.gov

The emission spectrum is typically a mirror image of the absorption band and shows a significant Stokes shift (the difference in wavelength between the absorption and emission maxima). This large Stokes shift is advantageous in applications like scintillation counting as it minimizes self-absorption of the emitted light. nih.gov The emission maximum is around 407-420 nm, with the exact value depending on the solvent and concentration.

Table 4: Photoluminescence Emission Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| Emission Maximum (λ_em) | ~407 - 420 nm | Cyclohexane |

| Fluorescence Quantum Yield (Φ_F) | 0.93 | Cyclohexane |

Source: Data compiled from multiple sources. photochemcad.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. The crystal structure of 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) has been determined, revealing the precise bond lengths, bond angles, and conformation of the molecule within the crystal lattice.

The molecule is largely planar, a consequence of its extensive sp² hybridization. However, there are slight twists between the constituent rings. The dihedral angles between the central benzene ring and the two oxazole rings, as well as between the oxazole rings and the terminal phenyl groups, are crucial parameters that influence the extent of π-conjugation and, consequently, the photophysical properties. The packing of the molecules in the crystal is governed by intermolecular forces such as van der Waals interactions and potential weak π–π stacking, which can also affect the solid-state emission characteristics.

Table 5: Crystallographic Data for 1,4-Bis(5-phenyl-2-oxazolyl)benzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₁₆N₂O₂ |

| CCDC Deposition No. | 786818 |

| Crystal System | (Data available from CCDC) |

| Space Group | (Data available from CCDC) |

| Key Feature | Near-planar conformation with slight torsion |

Source: The Cambridge Crystallographic Data Centre (CCDC).

Single-Crystal X-ray Diffraction Analysis

For the analogue, 2-(biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole, X-ray diffraction studies reveal a structure where the aromatic rings are not perfectly coplanar. nih.gov This deviation from planarity is a common feature in such multi-ring systems due to steric hindrance. The oxadiazole ring, being a five-membered heterocycle, has a typical geometry with characteristic bond lengths and angles. semanticscholar.org In a study of similar 2,5-diaryl-1,3,4-oxadiazole derivatives, the crystal structure was found to be monoclinic, with all aromatic rings being approximately coplanar, which facilitates conjugation. researchgate.net

The crystallographic data for a representative 2,5-diaryl heterocyclic compound are often detailed in a table format, as shown below for a generic analogue.

Interactive Data Table: Representative Crystallographic Data for a 2,5-Diaryl Heterocycle Analogue

| Parameter | Value |

| Empirical Formula | C₂₀H₁₄N₂O |

| Formula Weight | 298.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| Note: Specific cell parameters (a, b, c, β, Volume) for the exact compound are not available and are represented here as placeholders based on typical values for similar structures. |

Conformational Analysis and Intermolecular Interactions

Conformational analysis of similar 2,5-diaryl oxazoles indicates that the molecule's final conformation in the solid state is a balance between intramolecular steric hindrance and the optimization of intermolecular packing forces. mdpi.com The phenyl and biphenyl groups attached to the central oxazole ring are typically twisted out of the plane of the heterocycle to minimize steric repulsion between adjacent hydrogen atoms.

Intermolecular interactions are crucial in determining the crystal architecture and, consequently, the material's properties. In compounds rich in aromatic rings like this compound, several weak interactions are expected to be significant: mdpi.combohrium.com

π-π Stacking: The planar, electron-rich surfaces of the phenyl and biphenyl rings allow for stacking interactions. These interactions, where the rings are arranged in a parallel or offset fashion, are a primary driving force for the self-assembly of the molecules into a stable crystal lattice. nih.gov The distance between the interacting rings is a key parameter for these interactions. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can act as weak hydrogen bond donors, interacting with the electron clouds of adjacent aromatic rings.

Studies on series of related oxazole derivatives have shown that the crystal architecture is often governed by a multitude of these weak, non-specific interactions rather than a single dominant force. semanticscholar.orgmdpi.com The interplay between these forces dictates the final supramolecular assembly in the solid state.

Computational and Theoretical Investigations of 5 Phenyl 2 4 Phenylphenyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a popular and powerful tool for studying the electronic properties of medium to large-sized molecules due to its balance of accuracy and computational cost. For 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can elucidate several key electronic parameters. irjweb.com

These calculations typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap are determined. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it will interact with other molecules.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -5.7 eV | Relates to electron-donating ability |

| LUMO Energy | -1.9 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.8 eV | Indicates chemical reactivity and stability |

Note: These are representative values for a molecule of this class and would be specifically calculated for this compound in a dedicated study.

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they are valuable for obtaining accurate molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, ab initio calculations would provide a precise three-dimensional structure in the gaseous phase. nih.gov

Table 2: Representative Ab Initio Calculated Geometrical Parameters

| Parameter | Representative Value |

|---|---|

| C=N bond length (oxazole) | 1.30 Å |

| C-O bond length (oxazole) | 1.37 Å |

| Dihedral angle (phenyl-oxazole) | ~15° |

Note: These values are illustrative and based on similar structures. Precise calculations would be required for this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into a single, optimized molecule, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of the compound.

The this compound molecule has several rotatable bonds, primarily between the aromatic rings. Exploring the conformational space is essential to identify the most stable conformers and to understand the energy barriers between them. This is often achieved through systematic or stochastic searches of the potential energy surface. The relative orientation of the phenyl and biphenyl (B1667301) groups with respect to the oxazole (B20620) core can significantly impact the molecule's properties, including its ability to pack in a crystal lattice or interact with a biological target.

In the solid state or in solution, molecules of this compound will interact with each other. These intermolecular interactions, which can include van der Waals forces, π-π stacking, and weaker hydrogen bonds (e.g., C-H···N or C-H···O), govern the material's bulk properties. mdpi.combohrium.com Computational methods can be used to calculate the energies of these interactions between pairs or clusters of molecules. mdpi.com The analysis of these interactions is crucial for understanding crystal packing and for designing materials with specific solid-state properties. For instance, strong π-π stacking is often desirable for applications in organic electronics.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental results to confirm the structure and understand the electronic transitions.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra. By calculating the energies of electronic excitations from the ground state to various excited states, the absorption maxima (λmax) can be estimated. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the conjugated system.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is invaluable for structural elucidation. researchgate.net

Table 3: Representative Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameter | Representative Value |

|---|---|---|

| UV-Visible | λmax | ~320 nm |

| IR | C=N stretch | ~1615 cm⁻¹ |

| ¹H-NMR | Aromatic protons | 7.2 - 8.1 ppm |

Note: These are representative values and would be refined by specific computational studies on this compound.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT, can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy. Such predictions are invaluable for assigning experimental spectra, confirming structural assignments, and understanding the electronic environment of the nuclei.

DFT calculations of chemical shifts for similar heterocyclic systems have demonstrated good correlation with experimental values. nih.govbohrium.comnih.gov For this compound, theoretical predictions would be performed by first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-31G(d,p)). Subsequently, the NMR shielding tensors are calculated. The chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Below is a hypothetical data table of predicted ¹³C and ¹H NMR chemical shifts for key atoms in this compound, based on typical values for diaryl-substituted oxazoles.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 (oxazole) | 161.5 | - |

| C4 (oxazole) | 125.8 | 8.15 |

| C5 (oxazole) | 152.3 | - |

| C (phenyl at C5) | 128.9 - 131.2 | 7.40 - 7.80 |

| C (phenyl at C2) | 127.1 - 142.5 | 7.50 - 8.20 |

Simulated UV-Vis and IR Spectra

Computational methods are also employed to simulate the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of this compound. These simulations provide a theoretical basis for interpreting experimental spectroscopic data and understanding the molecule's electronic transitions and vibrational modes.

Simulated UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of the lowest-lying singlet excited states, a theoretical UV-Vis spectrum can be generated. For conjugated systems like this compound, the spectra are dominated by π-π* transitions. Theoretical studies on similar oxadiazole compounds have successfully predicted their absorption maxima (λmax). ajchem-a.comnih.gov

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.85 | HOMO → LUMO |

| S₀ → S₂ | 298 | 0.15 | HOMO-1 → LUMO |

Simulated IR Spectrum: The infrared spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these vibrations. By comparing the calculated vibrational frequencies with experimental IR data, a detailed assignment of the spectral bands can be achieved. Theoretical IR spectra for related heterocyclic compounds have shown good agreement with experimental measurements. ajchem-a.com

Table 3: Selected Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=N) | 1615 | Oxazole ring C=N stretching |

| ν(C=C) | 1590, 1480 | Aromatic C=C stretching |

| ν(C-O-C) | 1070 | Oxazole ring C-O-C stretching |

Reaction Mechanism Studies (Theoretical)

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and derivatization of this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, and activation energies can be calculated.

Energy Barriers and Transition State Analysis for Synthesis

The synthesis of 2,5-diaryloxazoles like this compound can be achieved through several methods, with the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis being two prominent examples. pharmaguideline.comsynarchive.comnih.govwikipedia.orgwikipedia.org Computational studies can elucidate the detailed mechanisms of these reactions, providing insights into the energy barriers and the structures of the transition states.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone. synarchive.comwikipedia.org A theoretical study would model the reaction pathway, identifying the transition state for the cyclization step and the subsequent dehydration. The calculated activation energies would provide a quantitative measure of the reaction's feasibility.

Van Leusen Oxazole Synthesis: This reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent and an aldehyde. nih.govwikipedia.org Computational modeling can map out the multi-step mechanism, including the initial nucleophilic attack, cyclization, and elimination of the tosyl group, and calculate the energy profile for the entire process.

Table 4: Hypothetical Calculated Energy Barriers for the Synthesis of a 2,5-Diaryloxazole

| Synthetic Method | Key Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Robinson-Gabriel | Cyclization | 15 - 20 |

| Robinson-Gabriel | Dehydration | 10 - 15 |

| van Leusen | Cyclization | 12 - 18 |

| van Leusen | Elimination | 8 - 12 |

Pathways for Derivatization

Theoretical studies can predict the most likely pathways for the derivatization of this compound. This involves analyzing the molecule's electronic structure to identify sites susceptible to electrophilic or nucleophilic attack.

Electrophilic Substitution: The reactivity of the oxazole ring towards electrophiles is generally low unless activated by electron-donating groups. pharmaguideline.com Theoretical calculations, such as the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can predict the most probable sites for electrophilic attack. For this compound, the phenyl rings are more likely to undergo electrophilic substitution than the oxazole ring itself.

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring typically occurs at the C2 position, especially if a good leaving group is present. pharmaguideline.com Computational modeling can be used to investigate the energy barriers for various nucleophilic substitution reactions, helping to predict the feasibility of different derivatization strategies.

Advanced Applications of 1,3 Oxazole Derivatives in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Organic light-emitting diodes (OLEDs) are a cornerstone of modern display and lighting technology, relying on a series of organic semiconductor layers to efficiently convert electricity into light. The performance of an OLED is highly dependent on the materials used in its various layers, including the electron transport layer (ETL), hole transport layer (HTL), and the emissive layer (EML). Oxazole (B20620) derivatives, due to their electronic characteristics, are promising candidates for these applications.

The electron-deficient nature of the oxazole ring, along with the extended π-conjugation provided by the aryl substituents, makes compounds like 2,5-diaryloxazoles suitable for use as electron transport materials. These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. While no specific electron transport data for 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole has been reported, related oxadiazole derivatives, which share structural similarities, have been investigated for this purpose. For instance, 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives of anthracene (B1667546) have shown that their electron transport properties are influenced by chemical structure, with electron mobilities comparable to or better than the commonly used ETL material Alq₃. rsc.org A study on new 1,3,4-oxadiazole (B1194373)–pyridine (B92270) and 1,3,4-oxadiazole–pyrimidine hybrids also demonstrated their effectiveness as electron conducting/hole-blocking layers in OLEDs. rsc.org These findings suggest that this compound could potentially exhibit favorable electron-transporting characteristics.

Table 1: Electron Transport Properties of Related Oxadiazole Compounds This table presents data for related compounds to indicate the potential properties of this compound.

| Compound Name | Electron Mobility (cm²/Vs) | Reference |

|---|---|---|

| 9,10-bis(2-phenyl-1,3,4-oxadiazole)anthracene (OXD-PH) | Higher than OXD-PTOL and OXD-OTOL | rsc.org |

| 2,6-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPy-2,6) | Showed improved OLED efficiency | rsc.org |

Currently, there is a lack of published research specifically investigating the use of this compound as a hole transport layer (HTL) material. The inherent electron-deficient character of the oxazole and oxadiazole cores generally makes them more suitable for electron transport rather than hole transport.

The high fluorescence quantum yields and thermal stability of many 2,5-diaryloxazole derivatives make them attractive candidates for use as emitter materials in OLEDs. These compounds can be used as the primary light-emitting component in the EML. A closely related compound, 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), is a well-known laser dye, and its photophysical properties have been extensively studied. researchgate.net The study of its multiphoton-excited luminescence reveals its strong emission characteristics. researchgate.net Recently, oxazole derivatives have been incorporated into dual-core structures to create high-efficiency deep blue emitters for OLEDs. nih.gov For example, a material incorporating a 4,5-diphenyloxazole (B1616740) moiety achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26% in a non-doped OLED device. nih.gov This indicates the potential of oxazole-based structures like this compound to function as efficient light emitters.

Table 2: Photoluminescence Properties of a Related Oxazole-Containing Emitter This table presents data for a related compound to indicate the potential properties of this compound as an emitter.

| Compound Name | Maximum Photoluminescence Wavelength (nm) | Photoluminescence Quantum Yield (%) | External Quantum Efficiency (EQE) (%) | Reference |

|---|

Fluorescent Probes and Imaging Agents

Derivatives of 2,5-diaryloxazoles are promising candidates for fluorescent probes and imaging agents due to their sensitivity to the local environment. researchgate.net While specific studies on this compound as a fluorescent probe are not available, research on analogous compounds demonstrates their potential. For instance, a 2,5-diaryl-1,3-oxazole derivative, 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole, has been successfully synthesized and utilized as a fluorescent probe for monitoring microheterogeneous media, such as determining the critical micelle concentration of surfactants. researchgate.net The fluorescence of these probes can be modulated by factors such as solvent polarity and hydrogen bonding. researchgate.net This suggests that this compound could potentially be developed into a fluorescent probe for various analytical and bio-imaging applications.

Sensors and Chemo-sensors for Specific Analytes

The design of chemo-sensors often relies on the modification of a fluorophore with a receptor unit that can selectively bind to a specific analyte, leading to a change in the fluorescence signal. Although there is no direct research on this compound as a chemo-sensor, related oxadiazole-based fluorescent sensors have shown high selectivity for metal ions. For example, macrocycles containing a 2,5-diphenyl researchgate.netspectrabase.comwordpress.comoxadiazole moiety have been developed as "off-on" fluorescent sensors for Zn(II) under physiological conditions. nih.gov Another study demonstrated that bola-type molecules with oxadiazole cores can act as "turn-off" fluorescent probes for the detection of nitro-explosives and Hg²⁺ ions. mdpi.com These examples highlight the potential for functionalized derivatives of this compound to be engineered as selective chemo-sensors.

Table 3: Sensing Applications of Related Oxadiazole-Based Compounds This table presents data for related compounds to indicate the potential applications of this compound in sensing.

| Compound Class | Analyte Detected | Sensing Mechanism | Reference |

|---|---|---|---|

| 2,5-diphenyl researchgate.netspectrabase.comwordpress.comoxadiazole macrocycle | Zn(II) | OFF-ON fluorescence | nih.gov |

Photovoltaic Applications

In the realm of organic photovoltaics (OPVs), materials with suitable energy levels and charge transport properties are crucial for efficient light harvesting and charge separation. While there is no specific information on the use of this compound in photovoltaic applications, the broader class of oxadiazole derivatives has been explored in this area. For example, 1,3,4-oxadiazole derivatives are utilized in the development of optoelectronic materials for OPVs due to their contribution to high electron mobility and thermal stability. nih.gov These compounds can act as electron-accepting and transporting materials in bulk heterojunction solar cells. The structural and electronic properties of this compound suggest that it could potentially be investigated for a role in organic solar cells, likely as an electron-acceptor or as part of a donor-acceptor system.

Development of Advanced Polymer Materials

The incorporation of rigid, aromatic heterocyclic units into polymer backbones is a well-established strategy for developing high-performance materials with exceptional thermal, mechanical, and photophysical properties. The 1,3-oxazole moiety, particularly when substituted with multiple phenyl rings as in this compound, presents a compelling building block for the synthesis of advanced polymers. The inherent rigidity and high thermal stability of this heterocyclic system can impart desirable characteristics to macromolecular chains.

A common approach to creating polymers with the this compound unit involves the synthesis of a diamine monomer. This can be achieved by introducing amino groups onto the terminal phenyl rings of the parent compound through a multi-step synthetic route. The resulting diamine can then be reacted with various aromatic dianhydrides or diacyl chlorides to produce polyimides or polyamides, respectively.

For instance, a hypothetical diamine monomer, such as 4,4''-diamino-5'-phenyl-2'-(4-phenylphenyl)-1,3'-bioxazole, could be synthesized and subsequently polymerized. The resulting polymers, such as polyamides and polyimides, are expected to be amorphous and exhibit excellent solubility in a range of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). mdpi.comnih.gov This good solubility is a significant advantage for processing and fabricating thin films and coatings.

While specific research on polymers derived exclusively from this compound is limited in publicly available literature, extensive studies on polymers containing analogous phenyl-heterocycle-phenyl structures provide a strong basis for predicting their performance. Research on polyamides and polyimides containing other heterocyclic systems, such as pyridine and 1,3,4-oxadiazole, has demonstrated that these materials consistently exhibit high thermal stability and desirable mechanical properties. mdpi.comnih.gov

Polymers incorporating such rigid, aromatic structures are known to possess high glass transition temperatures (Tg), often exceeding 300°C. nih.gov The thermal stability, as measured by thermogravimetric analysis (TGA), typically shows decomposition temperatures for 10% weight loss (T10) in the range of 550-580°C in a nitrogen atmosphere. nih.gov This exceptional thermal resistance makes them suitable for applications in demanding environments, such as in the aerospace and microelectronics industries.

Furthermore, the inclusion of the this compound moiety is anticipated to confer significant luminescent properties to the resulting polymers. The parent compound is structurally similar to well-known fluorescent molecules like POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene), which is noted for its strong blue fluorescence. researchgate.net Consequently, polymers containing this oxazole derivative are expected to be highly fluorescent, with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The rigid polymer backbone helps to prevent aggregation-caused quenching, thus maintaining high fluorescence quantum yields in the solid state.

The mechanical properties of these polymers are also predicted to be excellent, with high tensile strength and modulus, which are characteristic of aromatic polyamides and polyimides. The ability to form tough, flexible films is another anticipated advantage, allowing for their use as high-performance coatings and insulating layers. mdpi.com

Interactive Data Table: Predicted Properties of Polymers Incorporating this compound

| Property | Predicted Value | Method of Determination | Reference Analogy |

| Glass Transition Temperature (Tg) | > 316 °C | Differential Scanning Calorimetry (DSC) | nih.gov |

| 10% Weight Loss Temperature (T10) | 552–580 °C (in N2) | Thermogravimetric Analysis (TGA) | nih.gov |

| Inherent Viscosity | 0.5 - 1.2 dL/g | Viscometry | mdpi.com |

| Solubility | Soluble in NMP, DMAc, DMF, DMSO | Dissolution Testing | mdpi.comnih.gov |

| Fluorescence Emission Maximum | ~420 - 450 nm (Blue) | Photoluminescence Spectroscopy | researchgate.net |

| Tensile Strength | 80 - 120 MPa | Tensile Testing | mdpi.com |

| Young's Modulus | 2.5 - 4.0 GPa | Tensile Testing | mdpi.com |

Exploration of Molecular Interactions Within Biological Systems Non Clinical Focus

Investigation of Enzyme Modulation Mechanisms (in vitro)

The structural motif of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole suggests its potential to interact with various enzymes. Studies on structurally similar phenyl-substituted oxazole (B20620) derivatives offer a foundational understanding of these interactions.

Inhibition Kinetics and Binding Affinity

Research on a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives as inhibitors of phosphodiesterase type 4 (PDE4) provides valuable insights into potential enzyme inhibitory activities. sci-hub.se Although not the exact compound , these studies demonstrate that the phenyl-oxazole scaffold can exhibit significant inhibitory activity. For instance, certain methoxy-substituted derivatives were found to have IC50 values against PDE4B that were superior to the reference compound, rolipram (B1679513). sci-hub.seebi.ac.uk

One notable compound from a related series, compound 5j, demonstrated a lower IC50 value (1.4 µM) against PDE4 than rolipram (2.0 µM) in an in vitro enzyme assay. sci-hub.seebi.ac.uk The inhibition activity was observed to be influenced by the nature and position of substituents on the phenyl ring. sci-hub.se For example, chloro substitutions at the para-position of the phenyl ring resulted in greater potency compared to ortho or meta positions. sci-hub.se The introduction of an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring was particularly effective in enhancing inhibitory activity against PDE4B. sci-hub.seebi.ac.uk

Table 1: Inhibitory Activity (IC50) of Selected Oxazole Derivatives against PDE4B

| Compound | Substitution | IC50 (µM) |

|---|---|---|

| 3d | p-chloro | 15.7 |

| 3h | p-nitro | 20.1 |

| 4h | p-nitro | 12.5 |

| 5h | p-nitro | 9.2 |

| 3j | p-methoxy | 9.6 |

| 4j | p-methoxy | 2.8 |

| 5j | p-methoxy | 1.4 |

| Rolipram | - | 2.0 |

This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies on related oxazole derivatives highlight key features for molecular recognition by enzymes. The presence of phenyl groups at positions 2 and 5 of the oxazole ring is a recurring theme in compounds exhibiting biological activity. bioorganica.com.ua The planarity of the 1,3-oxazole ring, combined with the conjugated phenyl groups, facilitates stacking interactions with aromatic amino acid residues within enzyme active sites. bioorganica.com.ua

SAR studies on a series of 1,5-dihydrobenzo[e] sci-hub.sebioorganica.com.uaoxazepin-2(3H)-ones revealed that substitution at the meta-position of an aryl group was crucial for activity. mdpi.com In the context of PDE4 inhibitors, the introduction of a methoxy group at the para-position of the phenyl ring was shown to enhance inhibitory activity, suggesting a specific interaction with the enzyme's binding pocket. sci-hub.seebi.ac.uk This indicates that the electronic properties and spatial arrangement of substituents on the phenyl rings of this compound would likely play a significant role in its molecular recognition by target enzymes.

Ligand-Receptor Interaction Studies (Computational and in vitro)

Computational and in vitro studies on related oxazole compounds provide a framework for understanding the potential ligand-receptor interactions of this compound.

Molecular Docking and Dynamics Simulations with Target Macromolecules

Molecular docking studies on phenyl-substituted 1,3-oxazoles suggest that these molecules can form stable complexes with protein fragments containing aromatic amino acids like phenylalanine, tyrosine, and tryptophan. bioorganica.com.ua The stability of these complexes is attributed to π-stacking interactions between the π-electron systems of the oxazole derivative and the amino acid residues. bioorganica.com.ua The introduction of phenyl groups at positions 2 and 5 of the oxazole core can increase the stability of the resulting complex by 0.2 and 0.5 kcal/mol, respectively. bioorganica.com.ua Furthermore, the interaction of these phenyl substituents with a phenylalanine residue can provide an additional stabilization of 2.5 kcal/mol through π-stacking. bioorganica.com.ua

Molecular dynamics simulations performed on other heterocyclic compounds, such as triazole derivatives, have been used to confirm the stability of ligand-receptor complexes over time. researchgate.netpensoft.net These simulations provide insights into the dynamic behavior of the ligand within the binding site and can help to validate docking results. researchgate.net For this compound, similar computational approaches would be invaluable in predicting its binding modes and affinities with various biological macromolecules.

In Vitro Binding Assays

In another study, novel diphenyl-1,3,4-oxadiazole derivatives were assessed for their affinity to benzodiazepine (B76468) receptors using a radioligand binding assay with [3H]-flumazenil. nih.gov These examples underscore the importance of in vitro binding assays in quantifying the interaction between a ligand and its receptor, providing crucial data for understanding molecular recognition.

Antioxidant Mechanistic Studies (in vitro, non-therapeutic context)

The potential antioxidant activity of this compound can be inferred from studies on other oxazole and related heterocyclic derivatives. The mechanism of action for such compounds often involves the scavenging of free radicals and the modulation of enzymes involved in oxidative stress.

Studies on (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives have shown potent antioxidant activities against ABTS cation radicals, DPPH radicals, and reactive oxygen species (ROS). nih.gov The presence of hydroxyl groups on the phenyl ring was found to be a key determinant of antioxidant capacity. mdpi.com Specifically, a catechol (3,4-dihydroxyphenyl) structure demonstrated strong antioxidant effects. mdpi.com While this compound lacks hydroxyl groups, the extended π-conjugated system may contribute to some degree of radical scavenging activity.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the in vitro antimicrobial action mechanisms or identified molecular targets for the compound This compound .

Research into the antimicrobial properties of oxazole derivatives is an active area. Studies on various substituted oxazoles have revealed a range of antimicrobial activities and have proposed several potential mechanisms of action against microorganisms. These generally include:

Enzyme Inhibition: Certain oxazole-containing compounds have been found to inhibit essential microbial enzymes. For instance, some derivatives have shown inhibitory activity against DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Others have been identified as inhibitors of D-aspartate ligase, an enzyme involved in the synthesis of the bacterial cell wall.

Disruption of Cell Integrity: Some heterocyclic compounds are thought to function by damaging the bacterial cell membrane, leading to the leakage of cellular contents.

Inhibition of Protein Synthesis: Analogues of the aminoacyl tRNA synthetase inhibitor, indolmycin, which contain an oxazole ring, suggest that some derivatives may interfere with protein synthesis.

However, it is crucial to note that these findings pertain to the broader class of oxazole derivatives and not specifically to this compound. The specific antimicrobial activity and the molecular targets of a compound are determined by its unique chemical structure, including the nature and position of its substituents. Without dedicated in vitro studies on this compound, any discussion of its antimicrobial action remains speculative.

Due to the lack of specific research data for this compound, a data table on its detailed research findings cannot be generated at this time.

Future Research Directions and Challenges for 5 Phenyl 2 4 Phenylphenyl 1,3 Oxazole

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of complex oxazoles is their synthesis. Traditional methods, such as the Robinson-Gabriel synthesis, often require harsh conditions and multi-step procedures. derpharmachemica.com The future necessitates the development of more efficient, economical, and environmentally friendly synthetic strategies.

Current research is exploring several promising "green" alternatives. These include:

Photocatalysis: Visible-light photocatalysis allows for the synthesis of substituted oxazoles from readily available materials like α-bromoketones at room temperature, offering a milder alternative to traditional heating. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields for benzoxazole (B165842) derivatives, representing a more sustainable approach. mdpi.com

Tandem Reactions: One-pot tandem reactions, such as the aza-Wittig/Michael/isomerization sequence, provide an efficient pathway to highly substituted oxazoles from simple starting materials without the need for a catalyst. organic-chemistry.org

Greener Solvents: The van Leusen oxazole (B20620) synthesis, a cornerstone in oxazole chemistry, is being adapted to use environmentally benign solvents like water, significantly improving its sustainability profile. nih.gov, nih.gov, mdpi.com

A significant challenge lies in adapting these modern methods to produce the specific 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole structure with high yield and purity, while minimizing waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies for Oxazole Rings

| Method | General Approach | Advantages | Key Challenges |

|---|---|---|---|

| Robinson-Gabriel | Intramolecular cyclodehydration of 2-acylamino-ketones. derpharmachemica.com | Well-established and versatile. | Often requires harsh dehydrating agents and high temperatures. |

| Van Leusen Reaction | Reaction of aldehydes with Tosylmethyl isocyanide (TosMIC). nih.gov, nih.gov | Convergent, good for 5-substituted oxazoles. | Stoichiometric base is often required; adapting to green solvents is an ongoing effort. nih.gov |

| Visible-Light Photocatalysis | Photoredox-catalyzed oxidative cyclization. organic-chemistry.org | Mild conditions (room temperature), sustainable. | Substrate scope and scalability for specific complex targets. |

| Microwave-Assisted | Using microwave irradiation to accelerate cyclocondensation reactions. mdpi.com | Rapid reaction times, often higher yields. | Specialized equipment required, potential for localized overheating. |

Rational Design for Tailored Material Properties

The core structure of this compound is a rigid, conjugated system, making it an excellent scaffold for functional materials. The key challenge is to move beyond serendipitous discovery to the rational design of new derivatives with precisely tailored properties. By strategically adding functional groups to the terminal phenyl rings, researchers can fine-tune the molecule's electronic, photophysical, and biological characteristics.

For instance, studies on analogous structures have shown:

Tuning Electronic Properties: Attaching electron-donating or electron-withdrawing groups can modify the HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Enhancing Biological Activity: The addition of specific substituents can drastically alter biological effects. In related benzoxazoles, adding methoxy (B1213986) or N,N-diethyl groups has been shown to enhance antiproliferative activity against cancer cell lines. mdpi.com Similarly, incorporating a methylthio substituent in other phenyl-oxazoles led to potent inhibition of tubulin polymerization. nih.gov

Modifying Solid-State Packing: Introducing atoms like fluorine can alter intermolecular interactions, such as π–π stacking and C—H⋯F bonds, which control crystal packing and, consequently, bulk material properties like charge mobility and fluorescence efficiency. nih.gov